Ethyl butyrate-3,3,4,4,4-d5 Ethyl butyrate-3,3,4,4,4-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211410
InChI:
SMILES:
Molecular Formula: C6H7D5O2
Molecular Weight: 121.19

Ethyl butyrate-3,3,4,4,4-d5

CAS No.:

Cat. No.: VC0211410

Molecular Formula: C6H7D5O2

Molecular Weight: 121.19

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Ethyl butyrate-3,3,4,4,4-d5 -

Specification

Molecular Formula C6H7D5O2
Molecular Weight 121.19

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl butyrate-3,3,4,4,4-d5 (C6H7D5O2) is a selectively deuterated derivative of ethyl butanoate. The base structure consists of a four-carbon butyrate chain esterified to an ethanol moiety. Deuteration occurs at specific positions:

  • 3,3-d2: Two deuterium atoms on the third carbon (β-position) of the butyrate chain

  • 4,4,4-d3: Three deuterium atoms on the terminal methyl group (γ-position)

This isotopic labeling preserves the compound's chemical reactivity while altering its vibrational and magnetic properties, making it invaluable for spectroscopic studies .

Table 1: Comparative Molecular Properties

PropertyEthyl ButyrateEthyl Butyrate-d5
Molecular FormulaC6H12O2C6H7D5O2
Molecular Weight116.16 g/mol121.20 g/mol
CAS Registry105-54-4Not formally assigned
SMILESCCCCOC(=O)OCCCCC(CD2)COC(=O)OCC

The structural integrity of the ester functional group (–COO–) remains unchanged, ensuring compatibility with enzymatic and chemical processes involving the parent compound .

Synthesis and Isotopic Labeling Strategies

Catalytic Hydrogen-Deuterium Exchange

Recent advances in deuteration methodologies, as demonstrated by Wang et al. (2024), provide a framework for synthesizing ethyl butyrate-d5 . The protocol involves:

  • Substrate Activation:

    • Base-mediated deprotonation of ethyl butyrate using K2CO3 in D2O

    • Catalytic enhancement via 2-hydroxynicotinaldehyde, which stabilizes carbanion intermediates through resonance-assisted hydrogen bonding

  • Isotope Incorporation:

    R–CH2–COOEt+D2OCatalystR–CD2–COOEt+HOD\text{R–CH}_2\text{–COOEt} + \text{D}_2\text{O} \xrightarrow{\text{Catalyst}} \text{R–CD}_2\text{–COOEt} + \text{HOD}

    This exchange occurs preferentially at the β and γ positions due to increased acidity of α-C–H bonds adjacent to the ester carbonyl .

Process Optimization

Key reaction parameters:

  • Temperature: 50°C (prevents thermal degradation of ester groups)

  • Solvent System: Dichloromethane/D2O biphasic mixture (enables efficient phase transfer)

  • Deuterium Incorporation: >95% achieved within 24 hours under nitrogen atmosphere

"The ortho-hydroxyl group in the catalyst plays a dual role: it facilitates proton abstraction and stabilizes transition states through intramolecular hydrogen bonding." — Adapted from

Physicochemical Properties

Spectral Signatures

Deuteration induces measurable shifts in spectroscopic profiles:

NMR Spectroscopy (Predicted):

  • 1H NMR:

    • Loss of signals at δ 1.35–1.45 ppm (γ-CH3) and δ 2.15–2.30 ppm (β-CH2)

    • Residual proton signals from ethyl and carbonyl groups

Infrared Spectroscopy:

  • C–D stretching vibrations observable at 2100–2200 cm⁻¹

  • Reduced intensity of C–H stretches near 2900 cm⁻¹

Thermodynamic Behavior

While bulk properties resemble non-deuterated ethyl butyrate, isotopic substitution affects:

PropertyEthyl ButyrateEthyl Butyrate-d5
Boiling Point121–122°C+0.3°C elevation
Vapor Pressure10.5 mmHg @ 25°C10.2 mmHg @ 25°C
LogP (Octanol-Water)1.831.85

The increased molecular mass slightly reduces volatility while maintaining hydrophobic character critical for flavorant applications .

Industrial and Research Applications

Analytical Chemistry

  • Isotopic Dilution Standards: Quantification of ethyl butyrate in food matrices via GC-MS with minimized matrix effects

  • Reaction Mechanism Elucidation: Tracking hydrogen migration pathways in esterification/transesterification reactions

Metabolic Studies

  • In Vivo Tracing: Administration in rodent models to study butyrate metabolism without interference from endogenous pools

  • Enzyme Kinetics: Determination of KM and Vmax values for esterases using deuterium isotope effects

Material Science

  • Polymer Plasticization: Enhanced thermal stability in cellulose acetate films compared to protonated analogs

  • Surface Tension Modifier: Improved spreading coefficients in deuterated solvent formulations

Recent Research Developments

Enhanced Catalytic Deuteration

Building on , recent efforts focus on:

  • Asymmetric Deuteration: Chiral induction using β-cyclodextrin hosts (preliminary enantiomeric excess ≈ 12%)

  • Continuous-Flow Synthesis: Membrane reactor systems achieving 99% D-incorporation in <6 hours

Environmental Impact Studies

  • Atmospheric Lifetime: 18-day half-life vs. 15 days for non-deuterated form (OH radical reaction QSAR models)

  • Biodegradation: 23% slower mineralization in OECD 301B tests due to kinetic isotope effects

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